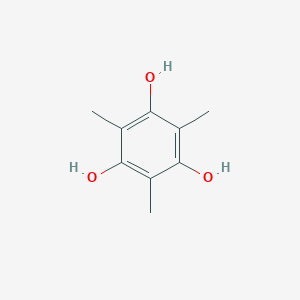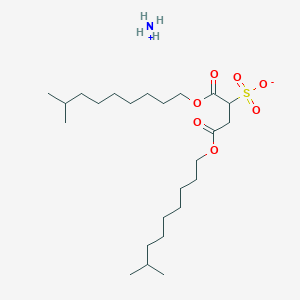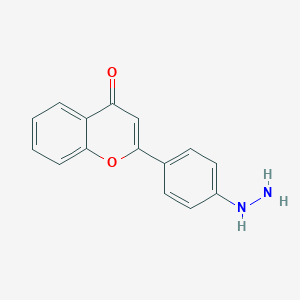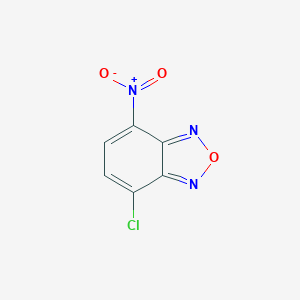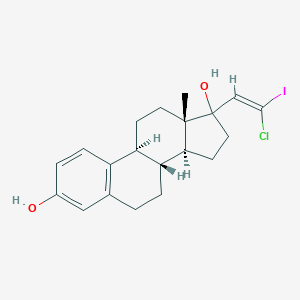
21-Cl-Ive2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Cl-Ive2, also known as 21-chloro-7α, 17α-dimethyl-19-norpregna-1,3,5(10)-trien-20-yne-3,6-diol, is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. It is a member of the 19-norsteroid family and is structurally similar to norethindrone, a progestin commonly used in hormonal contraceptives.
Aplicaciones Científicas De Investigación
21-Cl-Ive2 has been studied for its potential applications in a variety of scientific research fields, including cancer research, reproductive biology, and neuroscience. In cancer research, it has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. In reproductive biology, it has been used to study the effects of progestins on the endometrium and to investigate the mechanisms of action of hormonal contraceptives. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 21-Cl-Ive2 is not fully understood, but it is believed to act as a progestin by binding to the progesterone receptor. This leads to changes in gene expression and cellular function, which can have a variety of effects depending on the specific cell type and physiological context.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 21-Cl-Ive2 are diverse and depend on the specific context of its use. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In the endometrium, it can lead to changes in gene expression and cellular differentiation. In the brain, it has been shown to have neuroprotective effects and to modulate neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 21-Cl-Ive2 in lab experiments is its high potency and specificity for the progesterone receptor. This allows for precise control over the effects of the compound and can lead to more accurate and reproducible results. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are many potential future directions for research on 21-Cl-Ive2. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a contraceptive agent with fewer side effects than currently available options. Additionally, further research is needed to fully understand the mechanisms of action of 21-Cl-Ive2 and its potential applications in a variety of scientific fields.
Métodos De Síntesis
The synthesis of 21-Cl-Ive2 involves several steps, starting with the reaction of 17α-acetoxy-7α-methyl-19-norpregn-5(10)-en-20-yn-3-one with lithium acetylide. This is followed by the reaction of the resulting compound with 2,4-dichlorobenzyl bromide to yield 21-Cl-Ive2α, 17α-dimethyl-19-norpregna-1,3,5(10)-trien-20-yne-3,6-diol. The final product is purified by column chromatography.
Propiedades
Número CAS |
151986-79-7 |
|---|---|
Nombre del producto |
21-Cl-Ive2 |
Fórmula molecular |
C20H24ClIO2 |
Peso molecular |
458.8 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24ClIO2/c1-19-8-6-15-14-5-3-13(23)10-12(14)2-4-16(15)17(19)7-9-20(19,24)11-18(21)22/h3,5,10-11,15-17,23-24H,2,4,6-9H2,1H3/b18-11+/t15-,16-,17+,19+,20?/m1/s1 |
Clave InChI |
LUOIZCAYCTUDPW-OPMVKILCSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C(\Cl)/I)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
(17alpha,20Z-chloro)-21-chloro-21-iodovinylestradiol 21-chloro-21-iodovinylestradiol 21-Cl-IVE2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



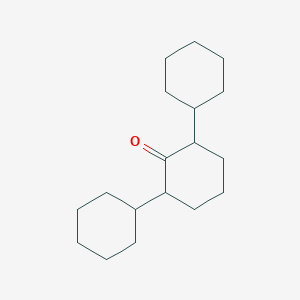
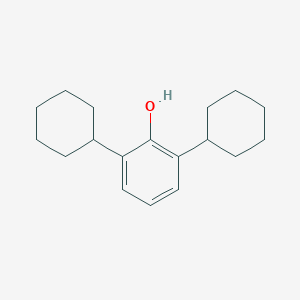
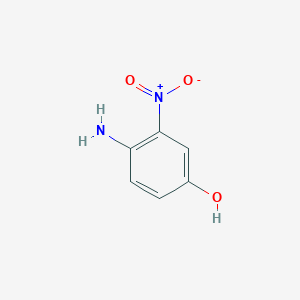
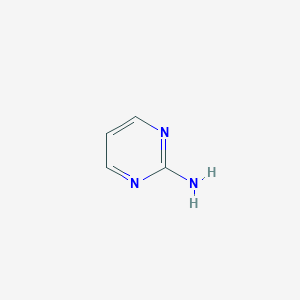
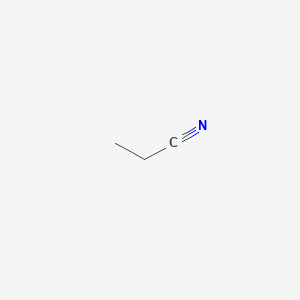
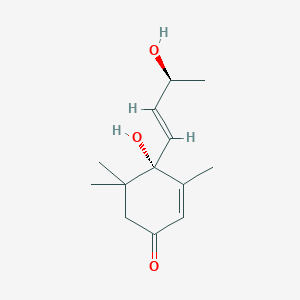
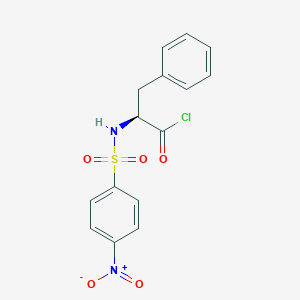
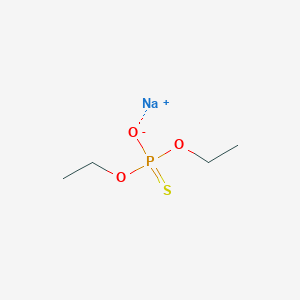
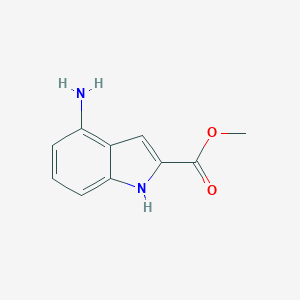
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
